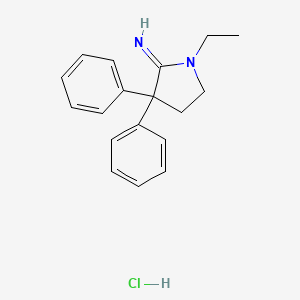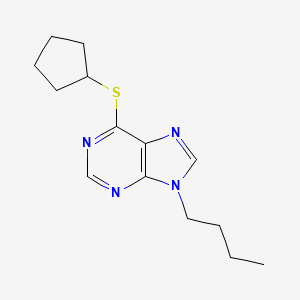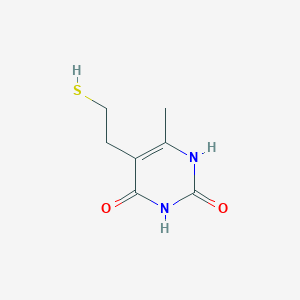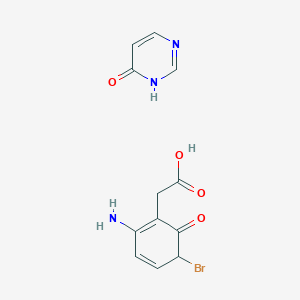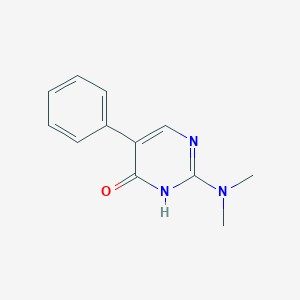
2-(Dimethylamino)-5-phenylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-5-phenylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a phenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-phenylpyrimidin-4(3H)-one typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and phenyl-substituted reagents
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-5-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the dimethylamino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-5-phenylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-(Dimethylamino)-5-phenylpyrimidin-4(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)pyrimidine: Lacks the phenyl group, resulting in different chemical and biological properties.
5-Phenylpyrimidin-4(3H)-one: Lacks the dimethylamino group, affecting its reactivity and interaction with biological targets.
2-(Dimethylamino)-4(3H)-pyrimidinone: Similar structure but without the phenyl group, leading to different applications and properties.
Uniqueness
2-(Dimethylamino)-5-phenylpyrimidin-4(3H)-one is unique due to the presence of both the dimethylamino and phenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65942-56-5 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-(dimethylamino)-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-15(2)12-13-8-10(11(16)14-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,16) |
InChI-Schlüssel |
HEDMCVUCJRAHSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(C(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


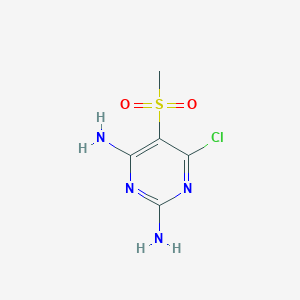
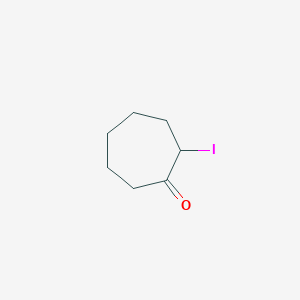
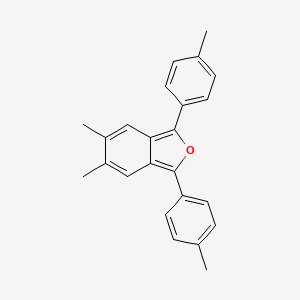

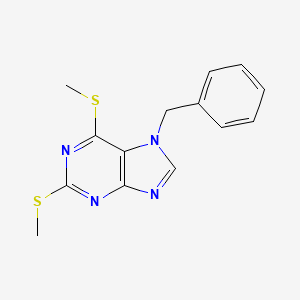
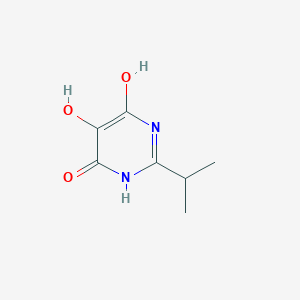
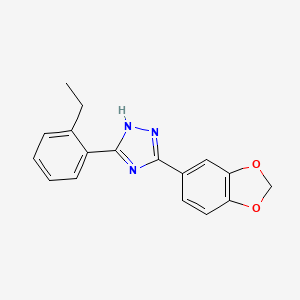
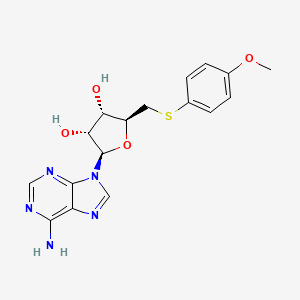
![4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12918695.png)
